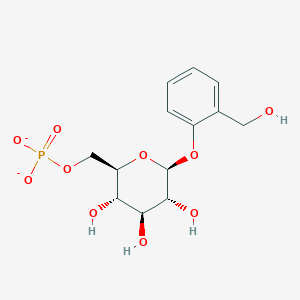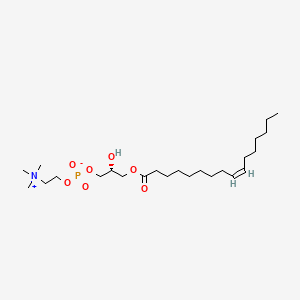
1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine
説明
1-(9Z-Hexadecenoyl)-sn-glycero-3-phosphocholine, also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), is a type of phospholipid that is commonly used in scientific research. Phospholipids are a type of lipid molecule found in biological membranes, and POPC is a major component of most cell membranes. It is a zwitterionic lipid, meaning it has a net charge of zero, and is highly hydrophilic, making it ideal for studying the behavior of other membrane components. POPC is also used as a model membrane in many in vitro and in vivo experiments, due to its ability to mimic the properties of natural cell membranes.
科学的研究の応用
Enzymatic Synthesis and Biological Studies
- Enzymatic Synthesis and Biological Function : 1-Alkyl-2-acetyl-sn-glycero-3-phosphocholine, related to the compound of interest, has been synthesized enzymatically, showing potent antihypertensive activity and serving as a powerful platelet-activating factor. This highlights its significance in cardiovascular research and potential therapeutic applications (Wykle, Malone, & Snyder, 1980).
Chemical and Physical Properties Analysis
- Analysis of Hydrolysis Products : A study on the hydrolysis products of phosphatidylcholine, which includes similar compounds, developed an assay using high-performance liquid chromatography. This is crucial for understanding the chemical breakdown and interactions of such compounds in various conditions (Kiełbowicz et al., 2012).
- Micellar Concentration Studies : The critical micellar concentration of compounds like 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine was determined, providing insights into their physical behavior in biological systems and their potential biological activity based on their physical parameters (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Lipid Interactions and Membrane Studies
- Lipid Bilayer Interaction Studies : Research on the interaction of small molecules with lipid membranes, including compounds like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, helps understand how such compounds interact with cell membranes. This is vital for drug development and understanding cell membrane dynamics (Huang et al., 2013).
Lipid Desaturation and Modification
- Lipid Desaturation Studies : The desaturation of lipid-linked acyl groups, including those in compounds like 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, has been studied to understand the biochemical processes of lipid modification in plant microsomal membranes. This research is essential for understanding plant lipid biochemistry (Sperling & Heinz, 1993).
特性
IUPAC Name |
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h10-11,23,26H,5-9,12-22H2,1-4H3/b11-10-/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUDDCMNKWEORN-ZXEGGCGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108020 | |
| Record name | (7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacos-18-en-1-aminium inner salt 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(16:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010383 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine | |
CAS RN |
76790-27-7 | |
| Record name | (7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacos-18-en-1-aminium inner salt 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76790-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacos-18-en-1-aminium inner salt 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Palmitoleoyl-sn-glycero-3-phosphocholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T3TC2ZQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LysoPC(16:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010383 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that long-term menopause exacerbates vaginal wall support injury, potentially leading to POP, by influencing amino acid biosynthesis and glycerophospholipid metabolism. Specifically, it points to 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine and PGS1 within glycerophospholipid metabolism. Could you elaborate on the connection between 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine, PGS1, and the observed vaginal wall changes?
A1: The study by [] utilized a multi-omics approach to investigate molecular changes in the vaginal wall of rats following long-term menopause. The researchers observed a decrease in 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine levels in the vaginal wall of the menopausal rats compared to the control group. This specific phospholipid is a significant component of cell membranes, and its reduction could indicate alterations in membrane integrity, fluidity, and signaling pathways crucial for maintaining vaginal wall structure and support.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



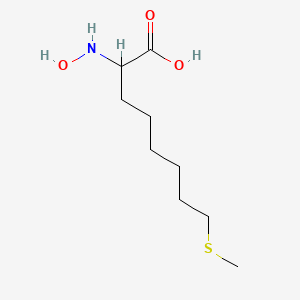


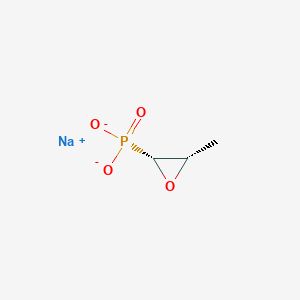



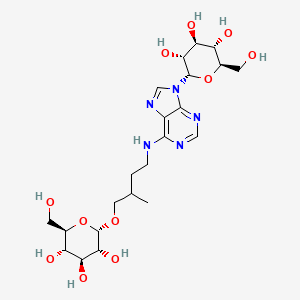
![7-(2-carboxy-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-1-cyclopropyl-8-methyl-6-nitro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1261680.png)
